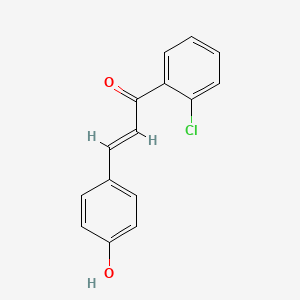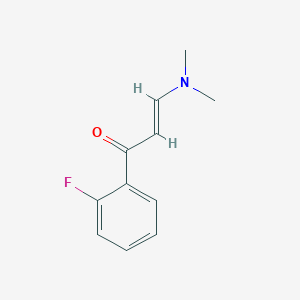
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Overview
Description
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as 2-FDPE, is an organic compound with a wide range of applications in scientific research. 2-FDPE is a fluorinated alkyne with a dimethylamino group attached to the carbon-carbon triple bond. It is a versatile compound that is used in a variety of laboratory experiments, including organic synthesis, biochemical research, and pharmaceutical development.
Scientific Research Applications
Catalysis and Chemical Reactions
- Ligands in Copper-Catalyzed Arylation : DPF derivatives have been used as efficient ligands in copper-catalyzed N-arylation of azoles and amides, facilitating these reactions under mild conditions (Cheng, Sun, Wan, & Sun, 2009).
- Synthesis of Chromones and Bischromones : DPF reacts with various bromides to produce chromones, homoisoflavones, and bischromones, crucial in organic synthesis (Panja, Maiti, & Bandyopadhyay, 2010).
Optical and Electronic Properties
- Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives of DPF have shown potential as broadband nonlinear optical materials, important in photonic applications (Wu et al., 2017).
- Photophysical Characteristics : The study of DPF in different media has shown significant changes in its emission spectra and fluorescence quantum yield, making it a candidate for organic photoemitting diodes (Pannipara et al., 2015).
Bioactivity and Medical Applications
- Intermediate in Anticancer Drugs : DPF derivatives serve as intermediates in synthesizing biologically active compounds, including those used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
- Ru(II) Complexes in Chemotherapy : Complexes involving DPF derivatives have been explored for their anti-cancer activity against breast cancer cell lines, indicating their potential as chemotherapeutics (Singh et al., 2016).
Miscellaneous Applications
- In Chalcone Derivative Synthesis : DPF is involved in synthesizing chalcone derivatives, which have applications in various fields, including optical device applications (Rahulan et al., 2014).
- Hydrogen Bond Proton Acceptors : Its ability to form strong intra- and intermolecular hydrogen bonds due to its electron-donating groups makes it a subject of study in structural chemistry (Pleier, Herdtweck, Mason, & Thiel, 2003).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYFDMXXQURKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



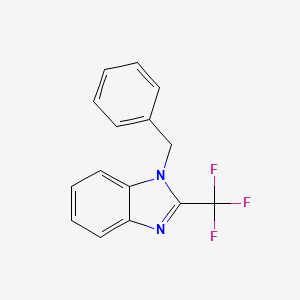
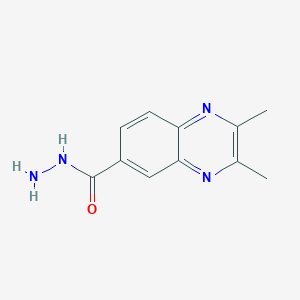
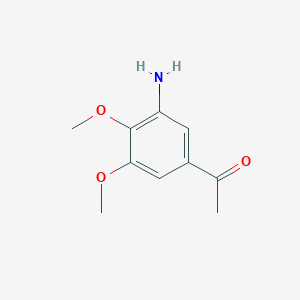
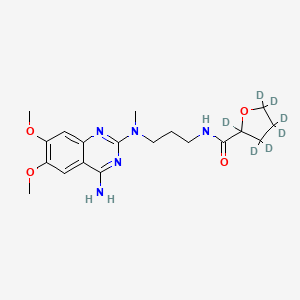
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
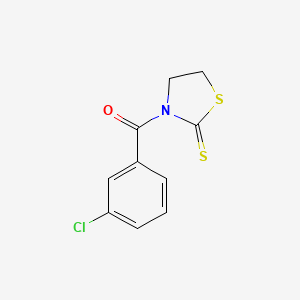
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B3034054.png)
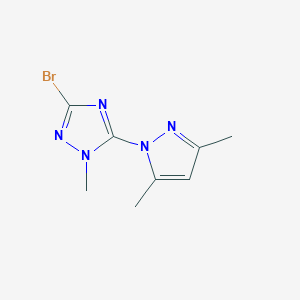
![1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B3034059.png)
